molecular formula C22H17ClN2O B4105906 (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone

(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone

Cat. No.: B4105906
M. Wt: 360.8 g/mol
InChI Key: SDMRJNRLYVABFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-chlorobenzoyl group and two phenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

    Reaction Conditions: The reaction between 2-chlorobenzoyl chloride and 3,5-diphenyl-4,5-dihydro-1H-pyrazole is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., AlCl3 for Friedel-Crafts reactions).

Scientific Research Applications

1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2-bromobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole and 1-(2-fluorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole share similar structural features but differ in their substituents.

    Uniqueness: The presence of the 2-chlorobenzoyl group in (2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

(2-chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)22(26)25-21(17-11-5-2-6-12-17)15-20(24-25)16-9-3-1-4-10-16/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMRJNRLYVABFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Reactant of Route 5
(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Chlorophenyl)-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.